N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide
Description
The compound N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide is a hybrid molecule combining a benzimidazole-derived carbamoyl group with a morpholine carboxamide moiety. Its structure features:
- A carbamoyl linker bridging the benzimidazole and a para-substituted phenyl ring.
- A terminal morpholine-4-carboxamide group, contributing to solubility and bioavailability due to its polar oxygen and nitrogen atoms.
This compound’s design suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator, given the prevalence of benzimidazole and morpholine motifs in such therapeutics.
Properties
Molecular Formula |
C19H19N5O3 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[4-(1H-benzimidazol-2-ylcarbamoyl)phenyl]morpholine-4-carboxamide |
InChI |
InChI=1S/C19H19N5O3/c25-17(23-18-21-15-3-1-2-4-16(15)22-18)13-5-7-14(8-6-13)20-19(26)24-9-11-27-12-10-24/h1-8H,9-12H2,(H,20,26)(H2,21,22,23,25) |
InChI Key |
GCBFDQUWYPUAAL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)NC2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Carbamoylation: The benzimidazole derivative is then reacted with an isocyanate to introduce the carbamoyl group.
Coupling with Morpholine: The final step involves coupling the benzimidazole-carbamoyl intermediate with morpholine-4-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques like crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or morpholine derivatives.
Substitution: Nitro or halogenated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. Its ability to interact with specific biological targets could lead to the development of new treatments for various diseases.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.
Mechanism of Action
The mechanism of action of N-[4-(1,3-dihydro-2H-benzimidazol-2-ylidenecarbamoyl)phenyl]morpholine-4-carboxamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, synthetic, and spectroscopic properties of the target compound with analogous molecules from the evidence:
Key Observations:
Structural Diversity: The target compound’s benzimidazole core distinguishes it from β-lactam (), thiazole (), and pyrazole () analogs. Benzimidazoles are known for DNA intercalation and kinase inhibition, whereas β-lactams () are associated with antimicrobial activity . The morpholine carboxamide group is shared with and , enhancing water solubility and metabolic stability compared to the pyrazole-linked acetamide in .
Synthetic Efficiency :
- The β-lactam derivative () achieved a 73% yield , suggesting robust synthetic routes for morpholine-containing compounds. The target compound’s synthesis may face challenges due to the benzimidazole’s sensitivity to oxidation .
Spectroscopic and Crystallographic Insights: The β-lactam in shows a strong IR absorption at 1751 cm⁻¹ (C=O stretch), absent in the target compound, which likely exhibits benzimidazole-specific NH/CO stretches near 1640–1680 cm⁻¹ .
Regulatory and Safety Profiles :
- The thiazole derivative () has a defined CAS number and purity (95%), while the target compound’s regulatory status remains uncharacterized .
Research Implications and Limitations
- Pharmacological Potential: The target compound’s benzimidazole-morpholine hybrid structure warrants evaluation against cancer or infectious disease targets, leveraging precedents like β-lactam antibiotics () and kinase inhibitors .
- Data Gaps : Direct data on the target compound’s bioactivity, solubility, and toxicity are absent. Comparative studies using SHELX-based crystallography () could elucidate its conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
